N-(2,4-Dinitrophenyl)-5-methoxytryptamine
CAS No.: 115007-18-6
Cat. No.: VC20888209
Molecular Formula: C17H16N4O5
Molecular Weight: 356.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115007-18-6 |
|---|---|
| Molecular Formula | C17H16N4O5 |
| Molecular Weight | 356.33 g/mol |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dinitroaniline |
| Standard InChI | InChI=1S/C17H16N4O5/c1-26-13-3-5-15-14(9-13)11(10-19-15)6-7-18-16-4-2-12(20(22)23)8-17(16)21(24)25/h2-5,8-10,18-19H,6-7H2,1H3 |
| Standard InChI Key | ODQMCTXUHFTMIE-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identification and Properties
N-(2,4-Dinitrophenyl)-5-methoxytryptamine has the molecular formula C17H16N4O5 and a molecular weight of 356.33 g/mol . This compound is derived from 5-methoxytryptamine with the addition of a 2,4-dinitrophenyl group. It exists in the chemical space related to both serotonergic and melatonergic compounds, with specific structural features that confer its antagonistic properties against melatonin.
Chemical Identifiers
Table 1: Chemical Identifiers of N-(2,4-Dinitrophenyl)-5-methoxytryptamine
Structural Properties
N-(2,4-Dinitrophenyl)-5-methoxytryptamine contains an indole ring system (from the 5-methoxytryptamine moiety) connected to a 2,4-dinitrophenyl group via an amino linkage . The 5-methoxy group on the indole ring is significant for its pharmacological activity, while the 2,4-dinitrophenyl moiety provides the structural features necessary for melatonin antagonism.
The compound features several key functional groups:
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An indole heterocyclic system
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A methoxy group at position 5 of the indole
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An ethylamine linker
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A 2,4-dinitrophenyl group with two nitro substituents
Development and Synthesis
N-(2,4-Dinitrophenyl)-5-methoxytryptamine was developed specifically as a melatonin antagonist to counteract the effects of melatonin, a hormone involved in regulating sleep-wake cycles, reproductive functions, and other physiological processes. While the exact synthetic pathway isn't detailed in the available literature, the compound would typically be synthesized through the coupling of 5-methoxytryptamine with 2,4-dinitrofluorobenzene or a similar activated dinitrophenyl precursor.
The compound was first reported in scientific literature in the late 1980s, with significant research on its biological effects being published from 1989 onwards . It was synthesized as part of efforts to develop pharmacological tools to better understand melatonin's physiological roles and potentially develop therapeutic interventions targeting melatonin signaling pathways.
Pharmacological Properties
Mechanism of Action
N-(2,4-Dinitrophenyl)-5-methoxytryptamine functions primarily as a melatonin antagonist, blocking melatonin's actions at its receptors . Research has demonstrated that it can antagonize the inhibitory effect of melatonin on the release of dopamine from the hypothalamus of female rats in vitro . This suggests one potential mechanism through which this compound exerts its effects is by interfering with melatonin's modulation of dopaminergic transmission.
The structural similarity to both melatonin and 5-methoxytryptamine (from which it is derived) likely contributes to its ability to interact with melatonin receptors and signaling pathways . While 5-methoxytryptamine itself acts as a non-selective serotonin receptor agonist , the addition of the 2,4-dinitrophenyl group transforms its pharmacological profile to that of a melatonin antagonist.
Biological Effects and Research Findings
Effects on Reproductive System
N-(2,4-Dinitrophenyl)-5-methoxytryptamine has been extensively studied for its ability to counteract melatonin's effects on reproductive function in various animal models.
Effects in Male Rats
In young male rats, N-(2,4-Dinitrophenyl)-5-methoxytryptamine prevents the melatonin-induced delay in sexual maturation by maintaining serum testosterone levels and promoting accessory sex organ growth . Specifically, daily injections of this compound prevented melatonin's inhibitory effect on the growth of the prostate gland and seminal vesicles . It also prevented the melatonin-mediated decrease in serum testosterone concentrations in a dose-dependent manner .
Effects in Female Rats
Similarly, in young female rats, N-(2,4-Dinitrophenyl)-5-methoxytryptamine counteracts melatonin's effects on sexual maturation . Administration of this compound prevented the melatonin-mediated decrease in ovarian weight and serum estradiol concentrations . Additionally, in mature female rats, it prevented melatonin-induced inhibition of ovulation, maintaining normal numbers of ova shed and corpora lutea formation .
Effects in Female Syrian Hamsters
In female Syrian hamsters, N-(2,4-Dinitrophenyl)-5-methoxytryptamine partially reversed multiple effects of melatonin on the reproductive axis. Research showed that it partially reversed the effects of melatonin on pituitary follicle-stimulating hormone concentrations and completely reversed melatonin's effects on ovarian weight and plasma estradiol levels .
Table 2: Effects of N-(2,4-Dinitrophenyl)-5-methoxytryptamine on Reproductive Parameters in Female Syrian Hamsters
Effects on Thyroid Axis
N-(2,4-Dinitrophenyl)-5-methoxytryptamine has significant effects on the thyroid axis, antagonizing melatonin's effects on thyroid hormone regulation . Research in female Syrian hamsters demonstrated that this compound:
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Antagonized melatonin's effects on plasma thyroxine (T4) levels
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Significantly increased plasma triiodothyronine (T3) concentrations when used in combination with melatonin
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Elevated the free triiodothyronine index when administered alongside melatonin
These findings suggest that N-(2,4-Dinitrophenyl)-5-methoxytryptamine may interact with melatonin's regulatory effects on thyroid hormone metabolism or secretion.
Species Differences in Response
One notable aspect of research on N-(2,4-Dinitrophenyl)-5-methoxytryptamine is the variation in effectiveness across different species. While the compound has demonstrated clear antagonistic effects against melatonin in rats and hamsters, studies in other species have shown different results.
In rams, for example, N-(2,4-Dinitrophenyl)-5-methoxytryptamine failed to modify either the effects of the prevailing long-day photoperiod or the effects of exogenous melatonin . This suggests species-specific differences in melatonin signaling pathways or in the compound's pharmacokinetics across species.
Table 3: Species Differences in Response to N-(2,4-Dinitrophenyl)-5-methoxytryptamine
This variation highlights the complexity of melatonin signaling across different species and the potential limitations of N-(2,4-Dinitrophenyl)-5-methoxytryptamine as a universal melatonin antagonist.
Limitations and Future Perspectives
While N-(2,4-Dinitrophenyl)-5-methoxytryptamine has been valuable in melatonin research, several limitations have been identified:
Dosing and Administration Challenges
One challenge in using this compound is determining optimal dosing. Some studies have suggested that the inability to block all melatonin effects might be due to suboptimal dosing rather than selective antagonism . Future research could focus on dose-response relationships to better understand its pharmacological profile.
Species Specificity
As noted earlier, the effectiveness of N-(2,4-Dinitrophenyl)-5-methoxytryptamine varies across species, limiting its universal application . Further investigation into the molecular basis for these species differences could provide insights into species-specific aspects of melatonin signaling.
Selective vs. Non-selective Effects
The compound appears to selectively antagonize certain effects of melatonin while leaving others intact . This pattern raises questions about whether it targets specific melatonin receptor subtypes or signaling pathways. Future research could explore the molecular mechanisms underlying this selectivity.
Future Research Directions
Potential areas for future research with N-(2,4-Dinitrophenyl)-5-methoxytryptamine include:
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Detailed receptor binding studies to clarify its interactions with different melatonin receptor subtypes
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Investigation of potential therapeutic applications in conditions where blocking melatonin effects might be beneficial
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Development of analogues with improved pharmacokinetic properties or more selective antagonistic profiles
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Application of machine learning techniques to predict its interactions with biological systems, similar to approaches being used for other chemical compounds in synthesis research
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